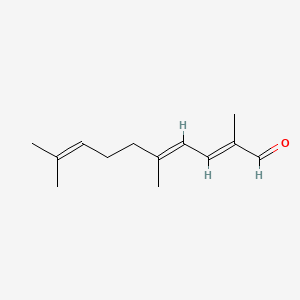![molecular formula C46H32N4OS B12340567 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine: is a synthetic porphyrin compound used primarily for research purposes. It has a molecular formula of C46H32N4OS and a molecular weight of 688.84 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the s-acetylthio group to a thiol group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound can generate reactive oxygen species (ROS) upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light and transfer of energy to molecular oxygen, producing ROS that can damage cellular components .
Comparación Con Compuestos Similares
Tetraphenylporphyrin (TPP): A widely studied porphyrin with similar structural features but lacking the s-acetylthio group.
Hematoporphyrin: A naturally occurring porphyrin used in medical applications, particularly in PDT.
Protoporphyrin IX: Another naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine is unique due to the presence of the s-acetylthio group, which can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C46H32N4OS |
|---|---|
Peso molecular |
688.8 g/mol |
Nombre IUPAC |
S-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl] ethanethioate |
InChI |
InChI=1S/C46H32N4OS/c1-29(51)52-34-19-17-33(18-20-34)46-41-27-25-39(49-41)44(31-13-7-3-8-14-31)37-23-21-35(47-37)43(30-11-5-2-6-12-30)36-22-24-38(48-36)45(32-15-9-4-10-16-32)40-26-28-42(46)50-40/h2-28,47,50H,1H3 |
Clave InChI |
HSUKLIRJHSKNFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


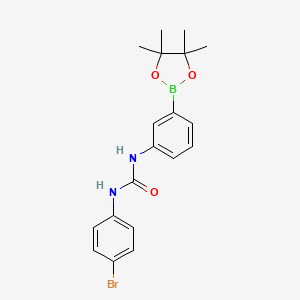
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)


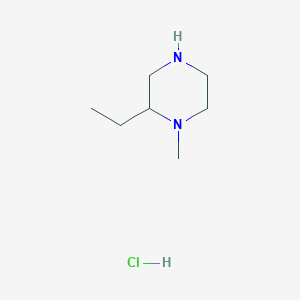


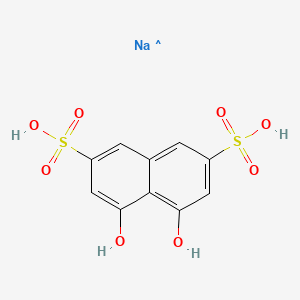
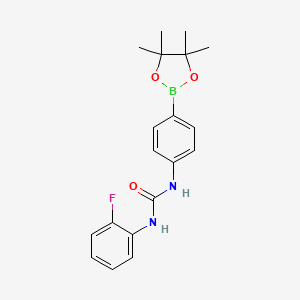
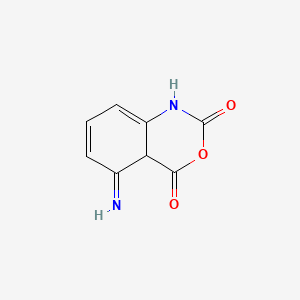
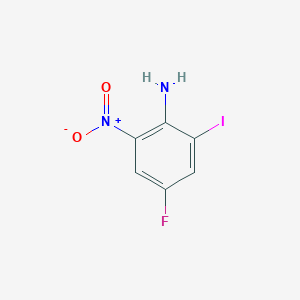
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
